

Application Notes: Al-Mo Catalysts in Hydrodesulfurization

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Aluminum;molybdenum	
Cat. No.:	B15487787	Get Quote

Introduction

Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum refining industry aimed at removing sulfur from various fuel streams, such as gasoline and diesel.[1][2] The primary objective of HDS is to produce ultra-low sulfur fuels to comply with stringent environmental regulations that limit sulfur dioxide emissions, a major contributor to acid rain.[2] Alumina-supported molybdenum (Mo) catalysts, often promoted with cobalt (Co) or nickel (Ni), are the industry standard for HDS processes.[1][3] These catalysts facilitate the reaction of hydrogen with organosulfur compounds, converting them into hydrogen sulfide (H₂S) and sulfur-free hydrocarbons.[2]

The active phase of these catalysts consists of molybdenum disulfide (MoS₂) nanoparticles, with promoter atoms (Co or Ni) located at the edges of the MoS₂ slabs.[1][3] The alumina (γ-Al₂O₃) support provides a high surface area and mechanical stability for the active catalytic components.[3] The efficiency of Al-Mo based catalysts is influenced by several factors, including the preparation method, the addition of promoters, and the reaction conditions.

Catalyst Structure and Function

The catalytic activity of Co-Mo/Al₂O₃ and Ni-Mo/Al₂O₃ catalysts is attributed to the "Co-Mo-S" or "Ni-Mo-S" active phases.[1][3] In these structures, the promoter atoms (Co or Ni) decorate the edges of MoS₂ crystallites, which is where the catalytic reactions primarily occur.[1] The addition of promoters like cobalt or nickel significantly enhances the catalytic activity of the

Methodological & Application





MoS₂ phase. Nickel-promoted catalysts generally exhibit higher hydrogenation activity compared to cobalt-promoted catalysts.[4]

The morphology of the MoS₂ slabs, specifically the ratio of edge sites to corner sites, plays a crucial role in the catalyst's selectivity. Catalysts with longer MoS₂ slabs, and thus a higher edge-to-corner site ratio, tend to favor the direct desulfurization pathway over olefin hydrogenation.[1] Conversely, a higher proportion of corner sites can be advantageous for the hydrodesulfurization of highly refractory sulfur compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT), which often requires an initial hydrogenation step.[1]

Hydrodesulfurization Reaction Mechanism

The hydrodesulfurization of organosulfur compounds, such as dibenzothiophene (DBT), over Al-Mo catalysts proceeds through two primary reaction pathways[4]:

- Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds in the sulfur-containing molecule. For DBT, the DDS pathway leads to the formation of biphenyl (BP).[4]
- Hydrogenation (HYD): In this pathway, one of the aromatic rings of the sulfur-containing
 molecule is first hydrogenated, followed by the cleavage of the C-S bonds. For DBT, this
 results in the formation of cyclohexylbenzene (CHB).[4]

The selectivity of the catalyst towards either the DDS or HYD pathway is influenced by the catalyst composition (e.g., Co-Mo vs. Ni-Mo), the nature of the support, and the reaction conditions.



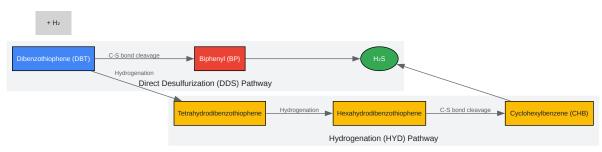


Figure 1: Reaction Pathways for Dibenzothiophene (DBT) Hydrodesulfurization

Click to download full resolution via product page

Figure 1: Reaction Pathways for Dibenzothiophene (DBT) Hydrodesulfurization.

Quantitative Data

The performance of Al-Mo catalysts in hydrodesulfurization is evaluated based on various physicochemical properties and catalytic activity measurements. The following tables summarize key quantitative data from different studies.

Table 1: Physicochemical Properties of Al-Mo Catalysts



Catalyst	Promoter	Mo Loading (wt%)	Co/Ni Loading (wt%)	BET Surface Area (m²/g)	Pore Volume (cm³/g)	Referenc e
Co-Mo/y- Al ₂ O ₃	Со	11.2	3.5	256	-	[5]
NiMo/Al ₂ O ₃ (Sample A)	Ni	15	3.67	-	-	[3][6]
NiMo/Al ₂ O ₃ (Sample B)	Ni	15	3.67	-	-	[3][6]
NiMoAl-15	Ni	-	-	-	-	[7]
c-Ni ₁ Mo ₁	Ni	-	-	72-116	0.16-0.22	[8]
c-Ni ₁ W ₁	Ni	-	-	72-116	0.16-0.22	[8]

Table 2: Catalytic Activity in Hydrodesulfurization



Catalyst	Model Compoun d	Temperat ure (°C)	Pressure (bar)	HDS Activity (mol/mol Mo/h)	Product Selectivit y (CHB/BP)	Referenc e
NiMo/Al ₂ O ₃ (Sample A)	Thiophene	-	atmospheri c	53.4	-	[3][6]
NiMo/Al ₂ O ₃ (Sample B)	Thiophene	-	atmospheri c	101.9	-	[3][6]
NiMo/Al ₂ O ₃ (Sample A)	DBT	270	20	17.7	-	[3][6]
NiMo/Al ₂ O ₃ (Sample B)	DBT	270	20	81.2	-	[3][6]
CoMo/y- Al ₂ O ₃	DBT	277-410	10 atm	-	0.2 (for Co/Mo of 0.2-0.4)	[9]

Experimental Protocols

This section provides detailed protocols for the synthesis, characterization, and activity testing of Al-Mo catalysts for hydrodesulfurization.



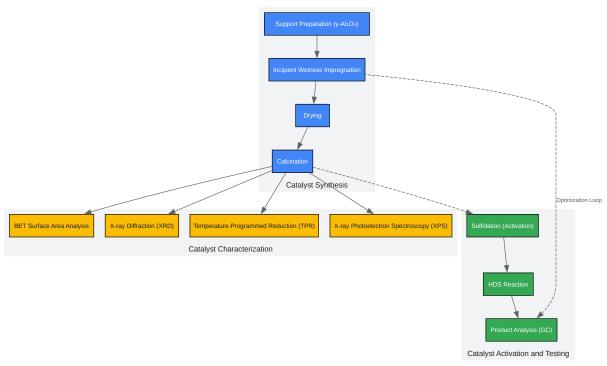


Figure 2: Experimental Workflow for Al-Mo Catalyst Development

Click to download full resolution via product page

Figure 2: Experimental Workflow for Al-Mo Catalyst Development.

Methodological & Application





Protocol 1: Synthesis of Co-Mo/y-Al₂O₃ Catalyst via Incipient Wetness Impregnation

This protocol describes the preparation of a cobalt-molybdenum catalyst supported on gammaalumina.

Materials:

- y-Al₂O₃ support (extrudates or powder)
- Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
- Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- · Deionized water
- Phosphoric acid (H₃PO₄) (optional, as an acidity promoter)[5]

Procedure:

- Support Preparation: Dry the γ-Al₂O₃ support in an oven at 120°C overnight to remove any adsorbed moisture.
- Impregnation Solution Preparation:
 - Calculate the required amounts of ammonium heptamolybdate and cobalt nitrate to achieve the desired metal loadings (e.g., 11.2 wt% Mo and 3.5 wt% Co).[5]
 - Dissolve the calculated amounts of the metal precursors in a volume of deionized water equal to the pore volume of the y-Al₂O₃ support.
 - If using, add phosphoric acid (e.g., 2%) to the impregnation solution.
- · Impregnation:
 - Add the y-Al₂O₃ support to the impregnation solution.
 - Stir the mixture for 1 hour at room temperature to ensure complete impregnation of the pores.[5]



- Drying: Dry the impregnated catalyst in an oven at 120°C overnight.[5]
- Calcination: Calcine the dried powder in a furnace at 550°C for 4 hours in a flow of air.[5] The calcination step converts the metal precursors into their oxide forms.

Protocol 2: Characterization of the Al-Mo Catalyst

This protocol outlines the key techniques for characterizing the physicochemical properties of the synthesized catalyst.

- 1. BET Surface Area Analysis:
- Objective: To determine the specific surface area, pore volume, and pore size distribution.
- Method: Use nitrogen adsorption-desorption isotherms at -195°C (liquid nitrogen temperature).[5]
- Sample Preparation: Degas the catalyst sample at 300°C in a vacuum for several hours (e.g., 6 hours) to remove adsorbed species.[5]
- Data Analysis: Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) equation. Determine the pore volume and pore size distribution using the Barrett-Joyner-Halenda (BJH) method.[5]
- 2. X-ray Diffraction (XRD):
- Objective: To identify the crystalline phases present in the catalyst and to estimate the dispersion of the metal oxides.
- Method: Record the XRD pattern of the catalyst powder using a diffractometer with Cu Kα radiation.
- 3. Temperature-Programmed Reduction (H2-TPR):
- Objective: To study the reducibility of the metal oxide species and the interaction between the metal species and the support.



- Method: Heat the catalyst sample in a flowing mixture of H₂ and an inert gas (e.g., Ar or N₂) while monitoring the hydrogen consumption with a thermal conductivity detector (TCD).
- 4. X-ray Photoelectron Spectroscopy (XPS):
- Objective: To determine the surface elemental composition and the oxidation states of the elements on the catalyst surface.
- Method: Irradiate the catalyst sample with X-rays and analyze the kinetic energy of the emitted photoelectrons.

Protocol 3: Hydrodesulfurization Activity Testing

This protocol describes the procedure for evaluating the catalytic performance of the Al-Mo catalyst in a fixed-bed reactor.

Materials and Equipment:

- · Fixed-bed reactor system
- Synthesized Al-Mo catalyst
- Model feed: A solution of a sulfur-containing compound (e.g., dibenzothiophene) in a suitable solvent (e.g., n-hexadecane).
- Hydrogen (H₂) gas
- Sulfiding agent: A solution of a sulfur-containing compound (e.g., carbon disulfide (CS₂)) in a solvent.
- Gas chromatograph (GC) for product analysis.

Procedure:

- Catalyst Loading: Load a known amount of the catalyst (e.g., 1 gram) into the fixed-bed reactor.
- Catalyst Activation (Sulfidation):



- The oxidic precursor of the catalyst must be converted to its active sulfide form.[3]
- Perform in-situ sulfidation by flowing a solution of the sulfiding agent (e.g., 4 wt% CS₂ in n-hexane) over the catalyst bed.[4]
- Carry out the sulfidation in two stages: first at a lower temperature (e.g., 250°C for 2 hours) and then at a higher temperature (e.g., 350°C for 3 hours).[4]

HDS Reaction:

- Introduce the model feed and hydrogen gas into the reactor at the desired operating conditions.
- Typical reaction conditions can range from 250-350°C in temperature, 6-10 bar in pressure, and a liquid hourly space velocity (LHSV) of 1-3 h⁻¹.[5]

Product Analysis:

- Collect liquid product samples periodically.
- Analyze the samples using a gas chromatograph to determine the conversion of the sulfur compound and the selectivity towards different products (e.g., BP and CHB).

Data Calculation:

- Calculate the HDS conversion based on the disappearance of the sulfur-containing reactant.
- Determine the product selectivity as the ratio of the concentration of one product to the sum of the concentrations of all products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References







- 1. Advances in Gasoline Hydrodesulfurization Catalysts: The Role of Structure–Activity Relationships and Machine Learning Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 2. imoa.info [imoa.info]
- 3. Alumina-Supported NiMo Hydrotreating Catalysts—Aspects of 3D Structure, Synthesis, and Activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One pot synthesis of NiMo

 Al2O3 catalysts by solvent-free solid-state method for hydrodesulfurization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Al-Mo Catalysts in Hydrodesulfurization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15487787#application-of-al-mo-catalysts-in-hydrodesulfurization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com